molecular formula C23H16ClN3O B2435042 1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-39-1

1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2435042
CAS RN: 901268-39-1
M. Wt: 385.85
InChI Key: DCSLVEBZXRUBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the pyrazoloquinoline family, which has been extensively studied for its diverse biological activities.

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds, including analogs related to "1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline", have been shown to act as mixed-type inhibitors, significantly reducing corrosion rates through adsorption on the metal surface. Experimental and computational studies support these findings, highlighting their potential in corrosion protection applications (Saraswat & Yadav, 2020).

Optical and Structural Properties

Several studies have focused on the optical and structural properties of quinoline derivatives, revealing their potential in material science and photovoltaic applications. For instance, thin films of certain quinoline derivatives have been investigated for their structural integrity and optical behavior, showing promising characteristics for use in various technological applications. These properties include significant absorption parameters and electron transition types, which are essential for designing materials with specific optical properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Activities

Quinoline derivatives have also been synthesized and tested for their antimicrobial efficacy. Research indicates that these compounds exhibit moderate to high activity against a range of Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests their potential application in developing new antimicrobial agents. The structure-activity relationship studies further our understanding of how modifications to the quinoline core can influence antimicrobial potency (El-Gamal, Hagrs, & Abulkhair, 2016).

Photovoltaic Applications

Quinoline derivatives have been examined for their photovoltaic properties, with specific focus on their application in organic-inorganic photodiode fabrication. The electrical properties and photovoltaic responses of these compounds, when used in heterojunction diodes, have shown promising results. The presence of substituents like chlorophenyl has been noted to improve the diode parameters, indicating the potential of these materials in enhancing photovoltaic device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c1-28-18-6-4-5-15(13-18)22-20-14-25-21-8-3-2-7-19(21)23(20)27(26-22)17-11-9-16(24)10-12-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSLVEBZXRUBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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